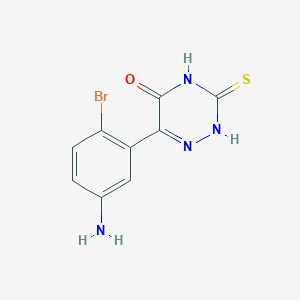![molecular formula C10H12N2OS2 B4268580 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268580.png)
2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one
Übersicht
Beschreibung
2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a thieno[2,3-d]pyrimidine derivative that has a sulfur-containing mercapto group at position 2, a methyl group at position 6, and a propyl group at position 3. MPTP has been studied for its potential use in treating various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one exerts its anticancer effects by inhibiting the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. By inhibiting this enzyme, 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one prevents cancer cells from dividing and proliferating. 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one also activates the p53 pathway, which is a tumor suppressor pathway that induces apoptosis in cancer cells. The mechanism of action of 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one in neurodegenerative disorders involves its conversion into MPP+ in the brain. MPP+ selectively destroys dopamine-producing neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. In cancer cells, 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one inhibits DNA synthesis and induces apoptosis. In the brain, 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is converted into MPP+, which selectively destroys dopamine-producing neurons, leading to Parkinson's disease-like symptoms. 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has also been found to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential use in treating cancer and neurodegenerative disorders, making it a well-established research tool. However, 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one also has limitations. It is a toxic compound that can be harmful to researchers if not handled properly. 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is also not selective for cancer cells, meaning that it can also affect normal cells.
Zukünftige Richtungen
There are several future directions for research on 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one. One area of research is the development of 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one analogs that are more selective for cancer cells and less toxic to normal cells. Another area of research is the development of 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one-based therapies for neurodegenerative disorders, such as Parkinson's disease. Additionally, research on the mechanisms of action of 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one could lead to the development of new therapies for cancer and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential use in treating cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the p53 pathway. 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has also been studied for its potential use in treating neurodegenerative disorders, such as Parkinson's disease. 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is converted into a toxic metabolite, MPP+, in the brain, which selectively destroys dopamine-producing neurons, leading to Parkinson's disease-like symptoms in animal models.
Eigenschaften
IUPAC Name |
6-methyl-3-propyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS2/c1-3-4-12-9(13)7-5-6(2)15-8(7)11-10(12)14/h5H,3-4H2,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDKPYWFRUDSTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=S)SC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-propyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4268506.png)
![N-benzyl-2-{[(4-bromophenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4268511.png)
![methyl 2-({[(2-methoxybenzyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4268516.png)
![2-{[(4-bromophenyl)acetyl]amino}-N-(2-furylmethyl)-4-phenyl-3-thiophenecarboxamide](/img/structure/B4268517.png)
![2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-N-isopropyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4268519.png)
![3-[3-(1H-imidazol-1-yl)propyl]-2-mercapto-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268524.png)
![3-(3,4-dichlorobenzyl)-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268535.png)

![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4268557.png)
![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4268575.png)
![3-benzyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268587.png)
![2-mercapto-6-methyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268590.png)
![methyl 2-({[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4268593.png)
![4-{[3-(ethoxycarbonyl)-5-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4268596.png)